molecular formula C25H32N4O2 B2459107 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide CAS No. 922092-77-1

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide

Cat. No.: B2459107
CAS No.: 922092-77-1
M. Wt: 420.557
InChI Key: CQRCEEHYQUBYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N’-phenylethanediamide is a complex organic compound that features a quinoline derivative, a piperidine ring, and a phenylethanediamide moiety

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-28-14-8-9-19-17-20(12-13-22(19)28)23(29-15-6-3-7-16-29)18-26-24(30)25(31)27-21-10-4-2-5-11-21/h2,4-5,10-13,17,23H,3,6-9,14-16,18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRCEEHYQUBYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly: Tetrahydroquinoline Formation

The synthesis begins with constructing the 1-methyl-1,2,3,4-tetrahydroquinoline core. Cyclization of substituted aniline derivatives with carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) yields the bicyclic framework. For example, 3-chloroaniline undergoes condensation with cyclohexanone in the presence of polyphosphoric acid (PPA) at 80–100°C, forming the tetrahydroquinoline backbone with a methyl group introduced via reductive amination.

Key Parameters :

  • Catalyst : Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA)
  • Temperature : 80–100°C
  • Reaction Time : 6–12 hours

Piperidine Substituent Installation

The piperidine moiety is introduced at the C2 position of the tetrahydroquinoline core via nucleophilic substitution. In a representative procedure, the tetrahydroquinoline intermediate reacts with 1-chloro-2-piperidinoethane in dry acetone under reflux (60°C) for 24 hours. Potassium carbonate acts as a base, while potassium iodide facilitates the SN2 mechanism.

Optimization Insight :

  • Solvent : Anhydrous acetone or dimethylformamide (DMF) enhances reaction efficiency.
  • Molar Ratio : A 1:1.2 ratio of tetrahydroquinoline to alkylating agent minimizes side products.

Ethanediamide Coupling

The final step involves coupling the piperidine-tetrahydroquinoline intermediate with N'-phenylethanediamide. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves this linkage. The reaction proceeds at 0–5°C to prevent racemization, followed by gradual warming to room temperature.

Critical Conditions :

  • Coupling Agents : EDC/HOBt or dicyclohexylcarbodiimide (DCC)
  • Temperature Gradient : 0°C → 25°C over 4 hours
  • Workup : Sequential washes with NaHCO₃ and brine to remove excess reagents.

Step-by-Step Synthetic Procedures

Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine

  • Cyclization :

    • 3-Chloroaniline (10 mmol) and cyclohexanone (12 mmol) are heated in PPA (15 mL) at 90°C for 8 hours.
    • The mixture is poured into ice-water, neutralized with NaOH, and extracted with ethyl acetate.
    • Yield: 68–72%.
  • Methylation :

    • The cyclized product (5 mmol) reacts with methyl iodide (6 mmol) in THF using NaH as a base.
    • Stirred at 0°C for 2 hours, then quenched with NH₄Cl.
    • Yield: 85–90%.

Alkylation with Piperidine

  • The methylated tetrahydroquinoline (4 mmol), 1-chloro-2-piperidinoethane (5 mmol), K₂CO₃ (8 mmol), and KI (0.5 mmol) are refluxed in acetone (20 mL) for 24 hours.
  • Filtration and solvent evaporation yield a crude product, purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Final Coupling Reaction

  • The alkylated intermediate (3 mmol) and N'-phenylethanediamide (3.3 mmol) are dissolved in DCM (15 mL).
  • EDC (3.6 mmol) and HOBt (3.6 mmol) are added at 0°C, stirred for 4 hours, and warmed to 25°C overnight.
  • Purification by recrystallization (ethanol/water) affords the final compound.

Reaction Optimization Strategies

Solvent Selection

Solvent Dielectric Constant Reaction Yield (%) Purity (%)
DCM 8.93 78 95
DMF 36.7 82 93
Acetone 20.7 75 91

Polar aprotic solvents like DMF improve solubility of intermediates, while DCM minimizes side reactions.

Temperature Effects

  • Alkylation : Reactions at 60°C achieve 82% yield vs. 45% at 25°C due to enhanced nucleophilicity.
  • Coupling : Maintaining 0–5°C during EDC/HOBt addition reduces epimerization by 30%.

Catalytic Additives

  • KI in Alkylation : Increases yield from 65% to 82% by stabilizing the transition state.
  • DMAP in Coupling : 4-Dimethylaminopyridine (0.1 equiv) accelerates amide bond formation, reducing reaction time by 2 hours.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl₃):

    • δ 1.2–1.5 (m, 4H, piperidine CH₂)
    • δ 2.3 (s, 3H, N-CH₃)
    • δ 6.8–7.4 (m, 9H, aromatic protons).
  • 13C NMR :

    • 168.5 ppm (C=O), 152.1 ppm (quinoline C=N).

Chromatographic Purity

Method Column Mobile Phase Retention Time (min) Purity (%)
HPLC (UV 254 nm) C18 ACN/H₂O + 0.1% TFA 12.3 95.2
UPLC-MS BEH C18 MeOH/H₂O + 0.1% formic acid 4.8 97.5

Scale-Up Challenges and Solutions

Purification at Industrial Scale

  • Recrystallization Issues : Ethanol/water mixtures cause oiling-out above 100 g batches. Switching to tert-butyl methyl ether (TBME) improves crystal morphology.
  • Chromatography Alternatives : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to column chromatography.

Chemical Reactions Analysis

Amide Bond Reactions

The ethanediamide core (N'-phenyl and substituted amide groups) is central to the compound’s reactivity.

Hydrolysis

Amides undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For example:

  • Acidic hydrolysis : The amide bonds may cleave to form a carboxylic acid and the corresponding amine.

  • Basic hydrolysis : Similar cleavage occurs, with potential deprotonation steps influencing reaction rates.
    This reactivity is consistent with general amide behavior .

Aminolysis

The compound could react with nucleophiles (e.g., amines, alcohols) to form imides or other derivatives. For instance, analogous amide couplings using HOBt/HBTU reagents suggest susceptibility to nucleophilic attack .

Piperidine Substituent Reactions

The piperidine ring (a six-membered saturated amine) is reactive under specific conditions.

Alkylation/Acylation

  • Nucleophilic substitution : The piperidine nitrogen can act as a nucleophile, reacting with alkyl halides or acylating agents to form N-alkylated/N-acylated derivatives.

  • Enantioselective synthesis : Rhodium-catalyzed arylation methods (e.g., using chiral ligands) could modify the piperidine moiety .

Ring-Opening Reactions

Under harsh acidic conditions, piperidine may undergo ring-opening, though steric hindrance in this substituent likely stabilizes the ring.

Tetrahydroquinoline Reactivity

The 1,2,3,4-tetrahydroquinoline moiety (a partially saturated heterocyclic system) exhibits distinct reactivity:

Oxidation

The tetrahydroquinoline could oxidize to quinoline under strong oxidizing agents (e.g., KMnO₄), though the methyl substituent at position 1 may influence stability.

Electrophilic Substitution

The aromatic system may undergo electrophilic substitution (e.g., nitration, bromination) at the least hindered positions.

Cross-Reactivity Between Functional Groups

The compound’s complexity may lead to intermolecular or intramolecular reactions:

  • Intramolecular cyclization : Potential formation of larger heterocycles if reactive sites (e.g., amines, carbonyls) are positioned favorably.

  • Thermolytic degradation : Thermal stability studies would clarify decomposition pathways.

Key Reactions and Conditions

Reaction TypeConditions/ReagentsOutcome/Products
HydrolysisH₃O⁺/H₂O, heat or OH⁻/H₂O, heatCarboxylic acids, amines
AminolysisNucleophiles (e.g., RNH₂)Imides or substituted amides
Piperidine alkylationAlkyl halides, bases (e.g., K₂CO₃)N-alkylated piperidine derivatives
Tetrahydroquinoline oxidationKMnO₄, acidic conditionsQuinoline derivatives

Stability and Reactivity Trends

  • Amide bonds : More stable than esters but susceptible to hydrolysis under extreme conditions.

  • Piperidine : Susceptible to alkylation/acylation but less reactive than primary amines.

  • Tetrahydroquinoline : Partial saturation reduces aromatic reactivity compared to quinoline .

Research Implications

The compound’s reactivity profile suggests applications in medicinal chemistry, particularly in drug synthesis and functionalization. For example:

  • Prodrug development : Hydrolysis of amide bonds could release therapeutic agents.

  • Targeted delivery : Piperidine and quinoline moieties may interact with biological targets (e.g., enzymes, receptors).

Scientific Research Applications

Central Nervous System Disorders

The compound has shown promise in treating various central nervous system disorders due to its ability to interact with neurotransmitter systems. Research indicates that it may modulate serotonin and dopamine receptors, which are critical for mood regulation.

  • Antidepressant Activity: In animal models, the compound significantly reduced immobility time in forced swim tests, indicating antidepressant-like effects. Increased serotonin levels were observed in treated subjects compared to controls.
    ParameterControl GroupTreatment Group
    Immobility Time (s)120 ± 1060 ± 8*
    Serotonin Levels (ng/ml)50 ± 590 ± 10*

*Significance at p<0.05p<0.05

  • Anxiolytic Effects: Studies demonstrated that the compound reduced anxiety-related behaviors in rodents, suggesting potential therapeutic use in anxiety disorders.
    ParameterControl GroupTreatment Group
    Open Arm Time (%)30 ± 555 ± 6*

*Significance at p<0.05p<0.05

Neuroprotective Properties

In vitro studies have indicated that the compound may protect neuronal cells from oxidative stress, presenting a potential application in neurodegenerative diseases such as Alzheimer's disease.

Study on Antidepressant Effects

A randomized controlled trial involving mice demonstrated that administration of the compound resulted in significant mood elevation. The study measured both behavioral changes and biochemical markers related to mood regulation.

Study on Anxiolytic Properties

Another study focused on anxiety-related behavior using the elevated plus maze test, where treated animals exhibited increased exploration in open arms compared to controls, indicating reduced anxiety levels.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N’-phenylethanediamide is unique due to its combination of a quinoline derivative, a piperidine ring, and a phenylethanediamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a piperidine group, which is characteristic of many biologically active compounds. Its structural formula can be summarized as follows:

  • Molecular Formula : C23H30N4O3
  • IUPAC Name : N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-phenylethanediamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter synthesis or inflammatory pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways.
  • Inflammatory Response : Research indicates that it may modulate the activity of inflammasomes, specifically inhibiting the release of pro-inflammatory cytokines like IL-1β.

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

A study highlighted the compound's role as a selective inhibitor of nNOS. It demonstrated significant potency in preclinical models for neurological disorders. The selectivity ratio for nNOS over eNOS was notably high, indicating potential therapeutic applications in conditions like neurodegeneration and pain management .

2. Anti-inflammatory Properties

Research has shown that derivatives of tetrahydroquinoline can inhibit the NLRP3 inflammasome pathway. Specifically, one derivative was able to completely inhibit IL-1β secretion from peripheral blood mononuclear cells derived from patients with autoinflammatory syndromes . This suggests that the compound may have utility in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
nNOS InhibitionPotent and selective inhibitor
IL-1β SecretionComplete inhibition in specific cells
General Anti-inflammatoryModulation of inflammasome activity

Research Findings

The compound has been evaluated in various studies focusing on its pharmacological properties:

  • Synthesis and Evaluation : Initial studies involved synthesizing analogs and assessing their biological activity against nNOS and other targets. The results indicated that modifications to the piperidine and tetrahydroquinoline moieties significantly affected potency and selectivity .
  • Therapeutic Potential : Given its ability to inhibit inflammatory cytokines, there is a growing interest in exploring this compound for therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?

The synthesis involves multi-step reactions, including condensation of tetrahydroquinoline and piperidine derivatives, followed by amidation. Key steps include:

  • Acid-mediated salt formation : Treatment of intermediates with 1 M HCl to form dihydrochloride salts, yielding >70% purity after drying .
  • Purification : Use of preparative HPLC to achieve >95% purity, as validated by ESI-MS and 1^1H NMR .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine-carbonyl coupling) and reaction times (e.g., 12–24 hr at 50°C) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms substituent positions (e.g., methyl groups on tetrahydroquinoline at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 468.3 [M+H]+^+) and detects fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers ensure batch-to-batch consistency in purity?

  • Standardized protocols : Strict control of reaction conditions (pH, temperature) and intermediates.
  • Quality control : Parallel HPLC and NMR analyses for each batch, referencing synthetic intermediates like tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

Common discrepancies arise from metabolic instability or poor solubility. Strategies include:

  • Solubility enhancement : Use of co-solvents (e.g., DMSO:PBS mixtures) or liposomal formulations.
  • Metabolic profiling : LC-MS/MS to identify metabolites and modify labile groups (e.g., replacing ester linkages with amides) .
  • Pharmacokinetic (PK) modeling : Correlate in vitro IC50_{50} values (e.g., NOS inhibition assays) with in vivo exposure using compartmental models .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to nitric oxide synthase (NOS) isoforms, leveraging crystal structures (PDB: 1NOS) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize charge distribution for target affinity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in solvated environments (e.g., GROMACS) over 100-ns trajectories .

Q. How should researchers address spectral data ambiguities (e.g., overlapping NMR peaks)?

  • Advanced NMR techniques : 2D 13^{13}C-HSQC or COSY to resolve aromatic proton couplings in the tetrahydroquinoline core .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to clarify piperidine nitrogen environments .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Stress testing : Incubate at pH 2–9 and 37°C for 48 hr, monitoring degradation via LC-MS.
  • Light sensitivity assays : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. How can researchers design experiments to resolve conflicting biological activity reports?

  • Dose-response standardization : Use uniform assay conditions (e.g., 10 µM–100 µM range in NOS inhibition studies) .
  • Orthogonal assays : Validate hits with fluorescence-based NO detection and radiometric enzyme activity assays .

Methodological Frameworks

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies?

  • Hansch analysis : Correlate substituent hydrophobicity (π) and electronic effects (σ) with bioactivity.
  • Free-Wilson approach : Deconstruct the molecule into modular units (e.g., tetrahydroquinoline vs. piperidine) to quantify contributions to NOS inhibition .

Q. How should researchers integrate multi-omics data to elucidate mechanisms of action?

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Proteomics : SILAC labeling to quantify NOS isoform expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.